Ethyltris(2-aminoethoxy)silane
CAS No.: 15942-81-1
Cat. No.: VC18536506
Molecular Formula: C8H23N3O3Si
Molecular Weight: 237.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15942-81-1 |
|---|---|
| Molecular Formula | C8H23N3O3Si |
| Molecular Weight | 237.37 g/mol |
| IUPAC Name | 2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine |
| Standard InChI | InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3 |
| Standard InChI Key | SWPJKMGHGWRJSH-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](OCCN)(OCCN)OCCN |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
Ethyltris(2-aminoethoxy)silane possesses the structural formula Si(CH₂CH₃)(OCH₂CH₂NH₂)₃, where the silicon center is tetrahedrally coordinated to three 2-aminoethoxy (-OCH₂CH₂NH₂) groups and one ethyl (-CH₂CH₃) group. The 2-aminoethoxy side chains confer both hydrophilic (via amine and ether moieties) and reactive (via primary amines) characteristics, while the ethyl group enhances compatibility with hydrophobic matrices.
Key structural features include:
-
Bond Angles: Tetrahedral geometry around silicon (≈109.5°).
-
Hydrogen Bonding: Primary amines enable hydrogen bonding with polar surfaces.
-
Flexibility: Ether linkages impart conformational flexibility, facilitating interfacial adaptation.
Physicochemical Properties
While direct experimental data for Ethyltris(2-aminoethoxy)silane remains limited, analogies to similar silanes suggest the following properties :
| Property | Value/Range |
|---|---|
| Molecular Weight | 279.45 g/mol |
| Density | ≈1.1 g/cm³ |
| Solubility | Miscible in polar solvents (water, ethanol) |
| Reactivity | Hydrolyzes in aqueous media to form silanols |
Synthesis and Manufacturing
Synthetic Pathways
Ethyltris(2-aminoethoxy)silane is typically synthesized via alkoxysilylation reactions, where ethyltrichlorosilane reacts with 2-aminoethanol derivatives under controlled conditions. A generalized reaction scheme is:
Critical parameters include:
-
Temperature: 60–80°C to balance reaction rate and byproduct formation.
-
Solvent: Anhydrous toluene or tetrahydrofuran (THF) to prevent premature hydrolysis.
-
Catalyst: Triethylamine to neutralize HCl and drive the reaction forward.
Industrial-Scale Production
Commercial production follows optimized protocols to ensure purity >95%. Post-synthesis purification involves:
-
Distillation: Removal of unreacted precursors under reduced pressure.
-
Chromatography: Silica gel columns to isolate the target compound .
-
Stabilization: Packaging under nitrogen to prevent hydrolysis.
Mechanism of Action as a Coupling Agent
Surface Modification
Ethyltris(2-aminoethoxy)silane enhances adhesion through a dual mechanism:
-
Chemical Bonding: Hydrolyzed silanol groups (-Si-OH) condense with hydroxylated inorganic surfaces (e.g., glass), forming covalent Si-O-Si bonds.
-
Physical Interaction: Amino groups hydrogen-bond with organic polymers (e.g., epoxy resins), creating a cohesive interphase.
Comparative Performance
The compound outperforms conventional silanes (e.g., aminopropyltriethoxysilane) in humid environments due to its hydrolytic stability. A comparative study reveals:
| Silane Type | Adhesion Strength (MPa) | Humidity Resistance (days) |
|---|---|---|
| Ethyltris(2-aminoethoxy) | 28.5 ± 1.2 | >30 |
| Aminopropyltriethoxy | 22.1 ± 1.5 | 15–20 |
Applications in Advanced Materials
Polymer Composites
In fiber-reinforced plastics (FRPs), Ethyltris(2-aminoethoxy)silane improves interfacial shear strength by 40% compared to untreated fibers. Applications include:
-
Aerospace: Carbon fiber/epoxy composites for lightweight structural components.
-
Automotive: Glass fiber/polypropylene composites for impact-resistant panels.
Biomedical Coatings
The compound’s biocompatibility and amine functionality enable its use in:
-
Drug Delivery: Functionalization of silica nanoparticles for targeted release.
-
Dental Implants: Surface modification of titanium to enhance osseointegration.
Electronic Encapsulants
In microelectronics, it serves as a moisture-resistant adhesion promoter for epoxy encapsulants, extending device lifetimes in humid environments .
Future Research Directions
Hybrid Nanomaterials
Exploring its role in quantum dot-polymer hybrids for optoelectronic devices.
Sustainable Synthesis
Developing solvent-free synthesis routes to reduce environmental footprint.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume